molecular formula C16H23NO4S B12631802 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine CAS No. 918871-28-0

4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine

Cat. No.: B12631802
CAS No.: 918871-28-0
M. Wt: 325.4 g/mol
InChI Key: XALYEJIFYXCWSS-UHFFFAOYSA-N
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Description

4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine is a chemical compound known for its unique structure and properties This compound features a morpholine ring attached to a benzene ring, which is further substituted with an ethenyl group and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine typically involves multiple steps, starting with the preparation of the benzene derivative. The benzene ring undergoes electrophilic aromatic substitution to introduce the ethenyl and 2-methylpropoxy groups. The sulfonyl group is then added through sulfonation reactions. Finally, the morpholine ring is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. The ethenyl and 2-methylpropoxy groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but lacking the benzene and sulfonyl groups.

    Benzene Derivatives: Compounds like toluene or xylene, which have different substituents on the benzene ring.

    Sulfonyl Compounds: Such as sulfonamides, which have a sulfonyl group attached to an amine.

Uniqueness

4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918871-28-0

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

4-[3-ethenyl-4-(2-methylpropoxy)phenyl]sulfonylmorpholine

InChI

InChI=1S/C16H23NO4S/c1-4-14-11-15(5-6-16(14)21-12-13(2)3)22(18,19)17-7-9-20-10-8-17/h4-6,11,13H,1,7-10,12H2,2-3H3

InChI Key

XALYEJIFYXCWSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C=C

Origin of Product

United States

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